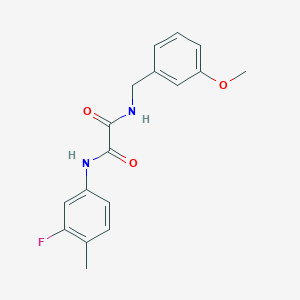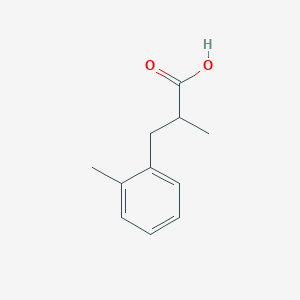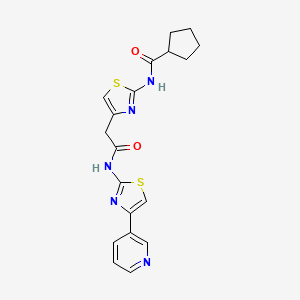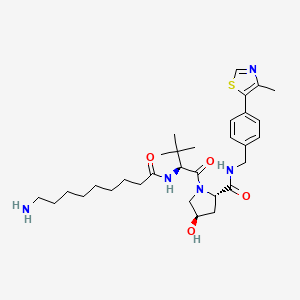
N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide" is a derivative of oxalamide, which is a class of compounds known for their potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly described in the provided papers, we can infer from the related structures and their properties some general characteristics. Oxalamides, such as the ones described in the papers, often exhibit interesting physical and chemical properties due to their ability to form hydrogen bonds and their structural rigidity .
Synthesis Analysis
The synthesis of related oxalamide compounds involves the reaction of amines with diethyl oxalate, typically in an alcoholic solvent under reflux conditions. For instance, the synthesis of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide was achieved by reacting vanillyamine with diethyl oxalate in absolute ethanol, followed by purification and recrystallization . This method could potentially be adapted for the synthesis of "this compound" by using the appropriate substituted amines.
Molecular Structure Analysis
The molecular structure of oxalamide derivatives is characterized by the presence of an oxalamido-bridge and substituted benzyl groups. The crystal structure of a related compound, N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, reveals that the planes of the phenyl rings are not parallel, with significant dihedral angles. The oxalamido group can adopt different conformations, affecting the overall molecular geometry . These structural features are crucial for the compound's ability to participate in intermolecular interactions and could influence the properties of "this compound".
Chemical Reactions Analysis
Oxalamide derivatives can engage in various chemical reactions, primarily due to their functional groups. The hydroxyl and methoxy substituents on the benzyl rings can participate in hydrogen bonding, which is essential for forming supramolecular structures. The oxalamide moiety itself can act as both a hydrogen bond donor and acceptor, facilitating the formation of two-dimensional supramolecular networks . These interactions could be expected in the compound of interest, influencing its reactivity and potential applications.
Physical and Chemical Properties Analysis
The physical properties of oxalamide derivatives, such as melting points, can be determined through experimental methods. For example, the melting point of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide was found to be between 212.3 and 212.6 °C . The chemical properties, including elemental composition and the presence of specific functional groups, can be confirmed through techniques like infrared spectroscopy and nuclear magnetic resonance (NMR). These methods provide detailed information about the molecular structure and the nature of the chemical bonds within the compound. The physical and chemical properties of "this compound" would likely be influenced by the presence of the fluorine and methyl substituents, which could affect its polarity, solubility, and overall stability.
Applications De Recherche Scientifique
Role in Orexin Receptor Mechanisms
The study by Piccoli et al. (2012) on the role of orexin-1 receptor mechanisms in compulsive food consumption highlights the significance of receptor antagonists in understanding feeding behavior and potential treatments for eating disorders. Although the compound investigated is not directly N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide, the research on receptor mechanisms contributes to the broader understanding of how similar compounds might interact with biological systems (Piccoli et al., 2012).
Inhibition of Nucleoside Transport
Research by Tromp et al. (2004) on inhibiting nucleoside transport by substituting the ribose moiety with substituted benzyl groups sheds light on modifying chemical structures to affect biological transport mechanisms. This study provides insights into the design of compounds with lower polarity for improved oral absorption, which could be relevant for similar compounds to this compound (Tromp et al., 2004).
Na+/Ca2+ Exchange Inhibition
The work by Iwamoto and Kita (2006) on a novel Na+/Ca2+ exchange inhibitor demonstrates the pharmaceutical application of compounds in protecting against neuronal cell damage. This research is indicative of the therapeutic potential of chemical compounds in neuroprotection, which may extend to compounds with similar functionalities (Iwamoto & Kita, 2006).
Reactivity and Ligand Characteristics
Braun, Frank, and Ganter (2012) investigated the reactivity of an oxalamide-based carbene, revealing the potential for cyclopropanation reactions and complex formation with metals. This study highlights the diverse chemical reactivity and potential for catalytic applications of compounds within the oxalamide group, offering a perspective on how this compound could be explored in future research (Braun, Frank, & Ganter, 2012).
Propriétés
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-11-6-7-13(9-15(11)18)20-17(22)16(21)19-10-12-4-3-5-14(8-12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWVCTGBIFGEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3012555.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)





![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)

![Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3012570.png)
![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)

![N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3012575.png)
![2-[(Methylsulfanyl)methyl]pyrrolidine](/img/structure/B3012576.png)